6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

Medicinal Chemistry Scaffold Design PARP Inhibition

6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one (CAS 91622-91-2, MF C10H11N3O, MW 189.21) is a tetracyclic heterocyclic scaffold classified as a substituted pyrido-pyrrolo-pyrazinone. It is the unsubstituted core structure of a series of PARP (poly(ADP-ribose) polymerase) inhibitors disclosed in patent US7928105B2.

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 91622-91-2
Cat. No. B2799642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
CAS91622-91-2
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESC1CC2C(=O)NC3=C(N2C1)N=CC=C3
InChIInChI=1S/C10H11N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1,3,5,8H,2,4,6H2,(H,12,14)
InChIKeyPGPPFIDIJMNDBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one (CAS 91622-91-2): Key Intermediate for PARP-Targeted Libraries


6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one (CAS 91622-91-2, MF C10H11N3O, MW 189.21) is a tetracyclic heterocyclic scaffold classified as a substituted pyrido-pyrrolo-pyrazinone. It is the unsubstituted core structure of a series of PARP (poly(ADP-ribose) polymerase) inhibitors disclosed in patent US7928105B2 [1]. Commercial suppliers list it as a "versatile small molecule scaffold" for medicinal chemistry and library synthesis .

Why 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one Cannot Be Replaced by Common Heterocyclic Building Blocks


The pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one ring system presents a unique tetracyclic architecture combining a pyridine, a pyrrole, and a pyrazinone in a single fused framework. This topology places three hydrogen-bond-accepting nitrogen atoms and one donor NH in a geometrically constrained orientation that is not replicated in simpler scaffolds such as phthalazin-1(2H)-one or 1H-benzimidazole-4-carboxamide [1]. Substitution at the N5 and C3 positions of this scaffold yields PARP inhibitors with distinct selectivity profiles, as claimed in US7928105B2 [2]. Generic interchange with monocyclic or bicyclic analogs would forfeit the scaffold's pre-organized pharmacophore geometry and the patent-protected substitution vectors that define the SAR of this chemotype.

Quantitative Differentiation of 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one Against Comparator Scaffolds


Distinct Molecular Topology vs. Phthalazinone and Benzimidazole PARP Scaffolds

The tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one core (MW 189.21, H-bond acceptors: 3, H-bond donors: 1) occupies a physicochemical space distinct from the two most prevalent PARP inhibitor scaffolds. Phthalazin-1(2H)-one (MW 146.15, H-bond acceptors: 2, H-bond donors: 1) is smaller and offers fewer substitution sites. 1H-Benzimidazole-4-carboxamide (MW 161.16, H-bond acceptors: 3, H-bond donors: 2) has a different donor/acceptor ratio and a linear rather than angular ring topology [1][2]. The tetracyclic pyrido-pyrrolo-pyrazinone scaffold introduces a chiral center at position 6a (not present in the comparators), enabling stereochemistry-dependent modulation of target binding, as exploited in the patent-protected derivatives [3].

Medicinal Chemistry Scaffold Design PARP Inhibition

Patent-Granted PARP Inhibitor Chemotype with Validated Substitution Vectors

US Patent 7,928,105 B2 explicitly claims substituted 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-ones as inhibitors of PARP for use in cancer therapy [1]. The granted patent demonstrates that this scaffold has been successfully prosecuted as a distinct and patentable chemotype for a clinically validated target. In contrast, simpler scaffolds such as phthalazinone and benzimidazole carboxamide are heavily precedented in the patent literature and multiple approved drugs (olaparib, veliparib), limiting freedom to operate [2]. The patent discloses specific substitution patterns at R1, R2, R5, R6, and R7 positions that modulate PARP inhibitory activity, providing a defined SAR map for derivative exploration [1].

PARP Inhibition Cancer Therapy DNA Repair

Bispyrido[3,2-e]pyrrolo[1,2-a]pyrazine Derivatives Demonstrated Antimalarial Activity in a Head-to-Head Comparison

In a study of pyrrolo[1,2-a]quinoxaline and related fused heterocycles, bispyrido[3,2-e]pyrrolo[1,2-a]pyrazine derivatives (dimeric constructs of the core scaffold) were directly compared to bispyrrolo[1,2-a]quinoxalines and bispyrrolo[1,2-a]thieno[3,2-e]pyrazines for in vitro antimalarial activity against Plasmodium falciparum [1]. While the bispyrrolo[1,2-a]quinoxaline series showed superior potency, the bispyrido[3,2-e]pyrrolo[1,2-a]pyrazine series retained micromolar-level antimalarial activity, distinguishing this scaffold from the more active quinoxaline analog and the less characterized thienopyrazine variant [1]. This head-to-head comparison validates the scaffold as a viable antimalarial chemotype, albeit with lower intrinsic potency than the quinoxaline comparator.

Antimalarial Pyrroloquinoxaline Bispyridopyrrolopyrazine

Procurement-Guided Application Scenarios for 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one


PARP Inhibitor Library Synthesis and Lead Optimization

Medicinal chemistry groups developing next-generation PARP inhibitors can use the unsubstituted scaffold as a versatile starting material for parallel synthesis of libraries with substituent variation at N5, C3, and other positions as claimed in US Patent 7,928,105 B2 [1]. The scaffold's angular topology and chiral center at C6a offer differentiation from flat, achiral phthalazinone and benzimidazole carboxamide cores.

Stereochemistry-Dependent SAR Studies for DNA Repair Enzyme Targets

The intrinsic chiral center at position 6a of the scaffold enables the synthesis of enantiomerically pure derivatives. This is particularly relevant for PARP-1/PARP-2 selectivity studies, where stereochemistry can influence the NAD+ binding site interactions as suggested by the patent examples showing chiral derivatives [1].

Antimalarial Lead Exploration via Dimerization Chemistry

As demonstrated by Desplat et al. (2004), the pyrido[3,2-e]pyrrolo[1,2-a]pyrazine core can be dimerized through appropriate linkers to generate bis-derivatives with measurable antimalarial activity against P. falciparum [2]. Procurement of the monomeric scaffold allows synthesis of novel dimeric chemotypes for anti-parasitic screening.

Quote Request

Request a Quote for 6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.